molecular formula C17H19ClN4O B5904384 N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide

N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide

Cat. No. B5904384
M. Wt: 330.8 g/mol
InChI Key: UUVGQBYSZIVFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses a wide range of biochemical and physiological effects, making it an attractive candidate for further research and development.

Mechanism of Action

The mechanism of action of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways in the body. This inhibition leads to a reduction in the production of inflammatory cytokines, growth factors, and other signaling molecules, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide has been shown to possess a wide range of biochemical and physiological effects. These effects include anti-inflammatory, antibacterial, and anticancer properties. In addition, this compound has been shown to modulate immune responses, reduce oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide for lab experiments is its versatility. This compound can be used in a wide range of assays and experiments, making it a valuable tool for researchers. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal of this compound are required to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for the research and development of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide. One of the most promising areas of research is the development of new drug formulations and delivery methods. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new synthetic methods for this compound may lead to improved yields and reduced costs, making it more accessible to researchers.

Synthesis Methods

The synthesis of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form 2-chlorobenzylidenemalononitrile. The resulting compound is then reacted with allylamine and ammonium acetate to produce N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In addition, this compound has been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(ethylamino)-N-prop-2-enylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-3-9-22(12-13-7-5-6-8-15(13)18)16(23)14-10-20-17(19-4-2)21-11-14/h3,5-8,10-11H,1,4,9,12H2,2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVGQBYSZIVFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N(CC=C)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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